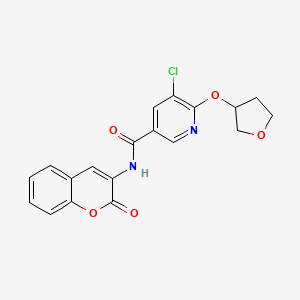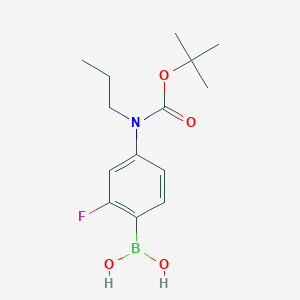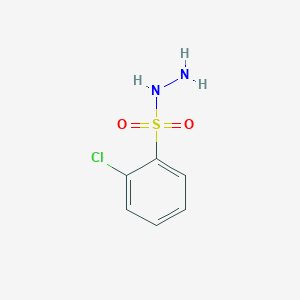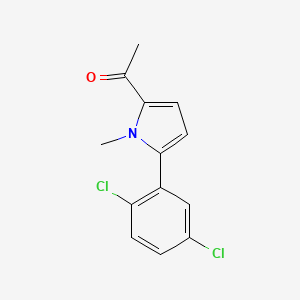
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THN-1, is a novel small molecule that has shown potential in scientific research applications due to its unique chemical structure and mechanism of action.
Wirkmechanismus
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide binds to the bromodomain of PCAF, preventing the binding of the acetyl-CoA substrate and inhibiting the enzymatic activity of PCAF. This leads to a decrease in histone acetylation and subsequent changes in gene expression.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-tumor effects, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have other biochemical and physiological effects. 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been shown to inhibit the activity of the enzyme PARP-1, which plays a role in DNA repair and cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide as a research tool is its specificity for PCAF. This allows researchers to selectively inhibit the activity of PCAF without affecting other histone acetyltransferases. However, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has limitations as well. 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide may not be suitable for all research applications, as it may not be effective in all cell types or under all conditions.
Zukünftige Richtungen
There are many potential future directions for research involving 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. One area of interest is the development of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide analogues with improved potency and selectivity. Additionally, further research is needed to fully understand the effects of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide on gene expression and to identify specific genes and pathways that are affected by 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. Finally, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide may have potential as a therapeutic agent for the treatment of cancer and other diseases, and further research is needed to explore this possibility.
Synthesemethoden
The synthesis of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves the reaction of 5-chloro-6-hydroxynicotinamide with 3-tetrahydrofuranyl-4-hydroxybenzoate in the presence of a base. The resulting compound is then treated with oxalyl chloride and 3-hydroxy-2H-chromen-2-one to yield the final product, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has shown potential in scientific research applications due to its ability to modulate the activity of certain enzymes and proteins. Specifically, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to inhibit the activity of the histone acetyltransferase p300/CBP-associated factor (PCAF), which plays a role in the regulation of gene expression. Inhibition of PCAF activity by 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo.
Eigenschaften
IUPAC Name |
5-chloro-N-(2-oxochromen-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c20-14-7-12(9-21-18(14)26-13-5-6-25-10-13)17(23)22-15-8-11-3-1-2-4-16(11)27-19(15)24/h1-4,7-9,13H,5-6,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIHMRZCEQLJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC4=CC=CC=C4OC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2678443.png)

![N-[(1S,2R)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2678446.png)

![2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2678449.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2678453.png)

![ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2678455.png)
![N-benzyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2678457.png)
![Octahydropyrano[4,3-b]pyrrole](/img/structure/B2678458.png)
![1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide](/img/structure/B2678459.png)
![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2678461.png)
